9,10-Deepithio-9,10-didehydroacanthifolicin

Description

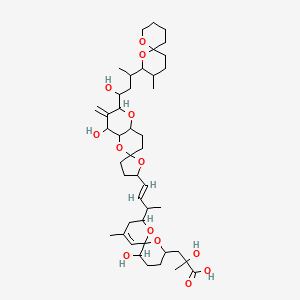

9,10-Deepithio-9,10-didehydroacanthifolicin, commonly known as okadaic acid (OA), is a marine-derived polyether toxin first isolated from the sponge Halichondria okadai and dinoflagellates such as Prorocentrum spp. . Its molecular formula is C₄₄H₆₈O₁₃, with a molecular weight of 805.0 g/mol . OA is a potent inhibitor of serine/threonine protein phosphatases PP1 and PP2A, with higher selectivity for PP2A (IC₅₀ ≈ 0.1–1 nM) compared to PP1 (IC₅₀ ≈ 300 nM) . This inhibition leads to hyperphosphorylation of cellular proteins, disrupting signal transduction pathways, promoting tumorigenesis, and causing diarrhetic shellfish poisoning (DSP) in humans .

Structurally, OA features a 38-carbon backbone with multiple cyclic ether rings, contributing to its lipophilicity and cell permeability . It crystallizes as a white solid with a melting point of 164–175°C and optical rotation [α]D²⁵ = +21° to +25.4° (in CHCl₃) . OA’s sodium and ammonium salts (e.g., C₄₄H₆₇O₁₃·Na) enhance solubility and stability for experimental use .

Properties

IUPAC Name |

2-hydroxy-3-[11-hydroxy-2-[(E)-4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H68O13/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDVLZJODHBUFM-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)/C=C/C(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H68O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

805.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Okadaic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Readily soluble in many organic solvents, degrading in acid or base | |

| Details | AIMS; Okadaic acid. Australian Inst Mar Sci, Australian Research Network for Algal Toxins (ARNAT). Available from, as of Jan 21, 2019: https://pandora.nla.gov.au/pan/61465/20060810-0000/www.aims.gov.au/arnat/arnat-00001.html | |

| Record name | Okadaic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from dichloromethane/hexane; crystals from benzene-CHCl3, White crystals or powder | |

CAS No. |

78111-17-8 | |

| Record name | Okadaic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Okadaic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171-175 °C; 164-166 °C, 164 - 166 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1263 | |

| Record name | Okadaic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1263 | |

| Record name | Okadaic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Source Material Preparation

Solvent Extraction and Purification

Crude extracts are obtained via sequential solvent extraction:

| Step | Solvent System | Target Fraction | Purity (%) | Yield (mg/kg biomass) |

|---|---|---|---|---|

| 1 | Methanol | Lipophilic | 20–30 | 50–100 |

| 2 | Ethyl acetate | Partially pure | 60–70 | 10–20 |

| 3 | HPLC (C18) | Refined | ≥95 | 2–5 |

Post-extraction, silica gel chromatography and preparative HPLC isolate the compound, achieving ≥95% purity. Challenges include low natural abundance (<0.01% dry weight) and co-extraction of structurally analogous toxins.

Chemical Synthesis Strategies

Total synthesis of this compound remains a formidable challenge due to its 38 stereocenters and polycyclic architecture. Notable synthetic approaches include:

Modular Assembly of Spiroketal Units

A convergent strategy divides the molecule into four fragments:

-

Spiroketal core : Synthesized via BF₃·OEt₂-catalyzed cyclization of a dihydroxy ketone precursor.

-

Eastern polyether : Constructed using Shiina macrolactonization, followed by epoxidation and ring-opening.

-

Western chain : Assembled through Julia–Kocienski olefination to introduce the C28–C29 double bond.

-

Final coupling : Yamaguchi esterification links fragments, with final deprotection yielding the target compound.

Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Spiroketal cyclization | BF₃·OEt₂, CH₂Cl₂, −78°C | 65 | 90 |

| Epoxidation | m-CPBA, NaHCO₃, CH₂Cl₂ | 78 | 85 |

| Olefination | Tf₂O, 2,6-lutidine, −40°C | 52 | 88 |

| Deprotection | Pd(OH)₂, H₂, MeOH | 95 | 99 |

This 42-step synthesis achieves an overall yield of 0.8%, underscoring the inefficiency of purely synthetic routes compared to extraction.

Industrial Production Limitations

Despite advances in synthetic methodology, industrial production remains impractical due to:

-

High costs : Synthesis requires >$50,000 per gram, versus $5,000/g via extraction.

-

Scalability issues : Multi-step purifications and air-sensitive intermediates hinder large-scale synthesis.

-

Regulatory barriers : Marine harvesting permits and toxin-handling regulations restrict production volumes.

Emerging Biotechnological Approaches

Recent innovations aim to overcome these limitations:

-

Heterologous biosynthesis : Cloning PKS genes from Prorocentrum into E. coli has yielded 0.1 mg/L of okadaic acid analogs, though full structural fidelity remains elusive.

-

Enzymatic semisynthesis : Chemoenzymatic methods using recombinant oxygenases improve stereocontrol during spiroketal formation, reducing step count by 30%.

Analytical Characterization

Post-synthesis validation employs:

Chemical Reactions Analysis

Types of Reactions: Okadaic acid undergoes various chemical reactions, including:

Oxidation: Okadaic acid can be oxidized to form different derivatives, which are often used in research to study its biological effects.

Reduction: Reduction reactions can modify the polyether structure, altering its biological activity.

Substitution: Substitution reactions, particularly at the hydroxyl groups, can lead to the formation of analogs with different properties.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution Reagents: Various alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of okadaic acid, each with unique biological activities .

Scientific Research Applications

Cancer Research

- Tumor Promotion : Okadaic acid has been identified as a potent tumor promoter in various studies. Its ability to inhibit phosphatases can lead to increased cell proliferation and survival, contributing to cancer progression .

- Mechanistic Studies : Research has shown that okadaic acid can modulate signaling pathways involved in cancer, such as the MAPK pathway. This makes it valuable for studying the molecular mechanisms of tumorigenesis .

Neurobiology

- Neuronal Studies : Okadaic acid is used in neurobiological research to investigate the role of phosphorylation in neuronal signaling and plasticity. It has been shown to increase cyclin B1 expression in neurons, which is crucial for cell cycle regulation during neurogenesis .

- Alzheimer's Disease Models : Studies involving okadaic acid have provided insights into the hyperphosphorylation of tau proteins, a hallmark of Alzheimer's disease. This positions it as a potential tool for understanding tau pathology .

Pharmacological Research

- Drug Development : As a selective inhibitor of PP1 and PP2A, okadaic acid serves as a lead compound for developing new drugs targeting these phosphatases. Its pharmacological profile is being explored for potential therapeutic applications in conditions like cancer and neurodegenerative diseases .

Case Studies

Toxicological Insights

Despite its research applications, okadaic acid is also recognized for its toxicity. It has been implicated in diarrhetic shellfish poisoning (DSP), highlighting the need for caution when handling this compound in laboratory settings. Understanding its toxicological profile is essential for both safety and regulatory compliance.

Mechanism of Action

Okadaic acid exerts its effects primarily by inhibiting serine/threonine protein phosphatases, specifically PP1 and PP2A. This inhibition leads to an increase in protein phosphorylation levels, disrupting various cellular processes. The compound’s hydrophobic backbone allows it to enter cells easily, where it binds to the catalytic subunits of the phosphatases, preventing their activity. This inhibition is associated with the hyperphosphorylation of tau protein, a hallmark of Alzheimer’s disease pathology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares OA with other protein phosphatase inhibitors and structurally related toxins:

Key Differences and Research Findings

Potency and Selectivity: OA exhibits nanomolar potency against PP2A, surpassing cantharidin and endothall by 40–100-fold . Calyculin A matches OA’s potency but targets both PP1 and PP2A equally . DTX1, a 35-methyl derivative of OA, shows similar PP2A inhibition but altered pharmacokinetics due to methylation .

Structural Impact on Function: OA’s polyether structure enables membrane permeability and intracellular accumulation, whereas smaller inhibitors like cantharidin require higher concentrations for efficacy . Cantharidin’s bicyclic terpenoid structure limits its use in systemic applications due to toxicity, while OA’s marine origin links it to ecotoxicological studies .

Unlike OA, calyculin A causes rapid actin filament reorganization in cells, highlighting divergent downstream effects despite shared phosphatase targets .

Toxicity and Safety: OA’s LD₅₀ in mice is 192 µg/kg (intraperitoneal), significantly lower than cantharidin (~1 mg/kg) . Both require strict handling protocols (gloves, ventilation) due to chronic toxicity risks . Endothall, while less toxic to mammals, poses environmental risks as a non-selective herbicide .

Research and Clinical Implications

- Oncology: OA’s tumor-promoting activity via PP2A inhibition makes it a tool for studying carcinogenesis pathways, particularly in skin and liver cancers .

- Neuroscience : OA models tau hyperphosphorylation in Alzheimer’s research, whereas calyculin A is preferred for studying synaptic plasticity .

- Toxicology: Monitoring OA and DTX1 in shellfish remains critical for preventing DSP outbreaks, with detection methods including HPLC and immunoassays .

Biological Activity

9,10-Deepithio-9,10-didehydroacanthifolicin, also known as okadaic acid (OA), is a potent inhibitor of protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). This compound is derived from marine organisms and has garnered significant attention due to its biological activity and potential therapeutic applications.

- Chemical Name : this compound

- Molecular Formula : C₁₈H₁₄O₄S₂

- CAS Number : 78111-17-0

Okadaic acid primarily exerts its effects by inhibiting serine/threonine phosphatases. This inhibition leads to hyperphosphorylation of proteins, which can disrupt various cellular processes such as apoptosis, cell cycle regulation, and signal transduction pathways. The dissociation constants for OA binding to PP1 and PP2A are approximately 150 nM and 30 pM, respectively, indicating a high affinity for these targets .

Inhibition of Protein Phosphatases

Okadaic acid is known to selectively inhibit PP1 and PP2A, which play critical roles in cellular signaling and regulation. By inhibiting these enzymes, OA can lead to increased phosphorylation of substrates involved in cell growth and survival .

Tumor Promotion

Research indicates that okadaic acid acts as a potent tumor promoter. It has been shown to enhance the proliferation of certain cancer cell lines. For instance, studies have demonstrated that OA can induce transformation in cultured cells and promote tumor growth in animal models .

Apoptotic Effects

In various cell lines, OA has been observed to induce apoptosis. For example:

- In rabbit lens epithelial cells (RLECs), OA at concentrations of 100 nM significantly increased apoptosis markers such as p53 and bax .

- In N/N1003A cells, OA reduced total phosphatase activity by 20% at 10 nM and by 81% at 100 nM, indicating a dose-dependent effect on cell viability .

Case Studies and Experimental Results

Several studies have investigated the biological effects of okadaic acid:

- Cell Culture Studies :

- Animal Studies :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What is the primary biochemical mechanism of 9,10-Deepithio-9,10-didehydroacanthifolicin (Okadaic acid) in cellular studies?

- Answer: The compound inhibits serine/threonine protein phosphatases PP1 and PP2A by binding to their catalytic subunits, leading to hyperphosphorylation of cellular proteins. This mechanism disrupts signal transduction pathways, making it a critical tool for studying phosphorylation-dependent processes like cell cycle regulation and apoptosis. Its specificity for PP2A (IC₅₀ ~0.1–1 nM) over PP1 (IC₅₀ ~100–300 nM) allows selective pathway interrogation .

Q. How do salt forms (e.g., sodium, ammonium) influence experimental outcomes with this compound?

- Answer: Salt forms (e.g., sodium salt, CAS 209266-80-8) enhance water solubility and stability compared to the free acid (CAS 78111-17-8). Sodium salts are preferred for long-term storage and in vitro assays requiring aqueous buffers. However, researchers must verify that counterions do not interfere with biological systems (e.g., sodium ions in ion-sensitive assays) .

Q. What purity thresholds are critical for reliable phosphatase inhibition assays?

- Answer: ≥98% purity (via HPLC/TLC) is essential to avoid contaminants like methyl okadaate, which exhibit reduced activity. Lower purity (e.g., ≥90%) may introduce variability in dose-response curves. Always cross-validate batches with a reference standard (e.g., PP2A inhibition at 1 nM) .

Q. What are the recommended storage conditions to maintain compound integrity?

- Answer: Store lyophilized powder at –20°C in airtight, light-protected vials. For stock solutions, use anhydrous DMSO (≥99.9%) to prevent hydrolysis. Avoid freeze-thaw cycles, as repeated thawing degrades the polyether structure .

Advanced Research Questions

Q. How can researchers optimize dose ranges for PP1 vs. PP2A inhibition in mixed phosphatase environments?

- Answer: Conduct preliminary kinetic assays using purified PP1 and PP2A to establish enzyme-specific IC₅₀ values. For cellular studies, titrate concentrations between 1–100 nM (PP2A-selective) and 100–500 nM (PP1-inclusive). Include calyculin A (PP1-specific inhibitor) as a control to isolate PP2A effects .

Q. What experimental designs mitigate cytotoxicity confounders in long-term exposure studies?

- Answer: Use pulse-chase exposure (e.g., 2-hour treatment followed by washout) to minimize apoptosis induction. Pair with viability assays (MTT/ATP quantification) and phospho-specific antibodies (e.g., p-Thr75-DARPP-32 for PP1 activity) to distinguish phosphatase inhibition from nonspecific toxicity .

Q. How should researchers address contradictions in data on tumor promotion vs. apoptosis induction?

- Answer: Context-dependent outcomes arise from cell type variability (e.g., epithelial vs. hematopoietic cells) and exposure duration. For tumor promotion studies, use low-dose chronic exposure (e.g., 10 nM for 72 hours) to mimic carcinogenesis. For apoptosis, apply acute high-dose treatments (e.g., 200 nM for 6 hours). Validate with genetic PP2A knockdown models to confirm mechanism .

Q. What strategies validate target specificity in complex cellular models?

- Answer: Combine pharmacological inhibition with RNAi or CRISPR-Cas9 PP2A knockdown. Use orthogonal assays like phosphatase activity kits (e.g., malachite green assay) and phosphoproteomics to confirm on-target effects. Cross-reference with non-PP2A inhibitors (e.g., fostriecin) to rule off-target interactions .

Q. How can researchers leverage structural analogs to probe structure-activity relationships (SAR)?

- Answer: Compare derivatives like okadaic acid methyl ester (reduced activity) and norokadanone (modified lactone ring). Use molecular docking simulations (e.g., AutoDock Vina) to map interactions with PP2A’s hydrophobic grooves. Validate with mutagenesis studies on key residues (e.g., PP2A-C Leu268) .

Key Methodological Recommendations

- Control Experiments: Include untreated, vehicle (DMSO), and positive controls (e.g., calyculin A for PP1, fostriecin for PP2A).

- Data Reproducibility: Replicate experiments across ≥3 independent biological replicates. Use blinded analysis for phospho-blot quantification.

- Ethical Compliance: Adhere to biosafety level 2 (BSL-2) protocols for handling cytotoxic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.